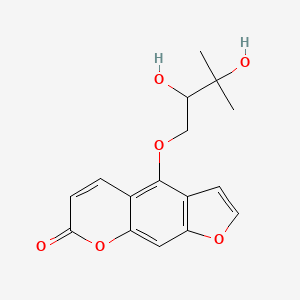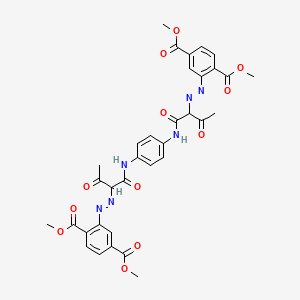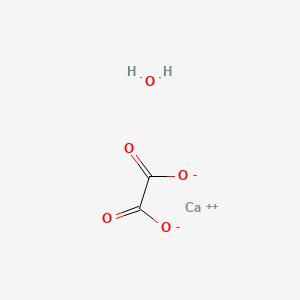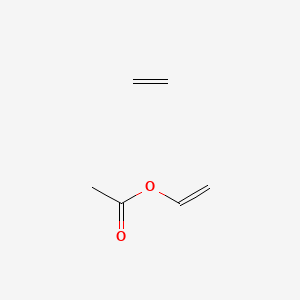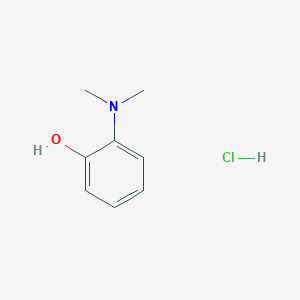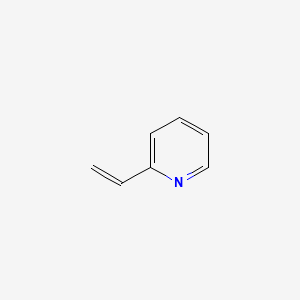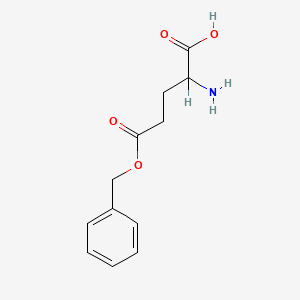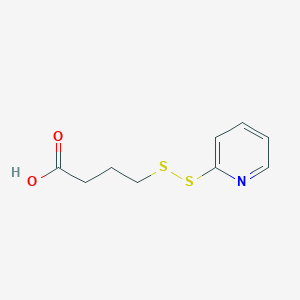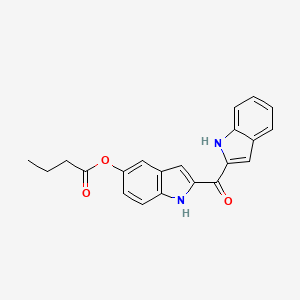
PDGFR Tyrosine Kinase Inhibitor II
Overview
Description
D-65476, also known as (5-Butanoate-1H-2-indolyl) (1H-2-indolyl)-methanone, is a cell-permeable bis (1H-2-indolyl)-1-methanone compound. It acts as a highly selective, ATP-competitive, and reversible inhibitor of platelet-derived growth factor receptor tyrosine kinase. This compound is primarily used in the study of phosphorylation and dephosphorylation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-65476 involves the reaction of indole derivatives under specific conditions. The detailed synthetic route includes:
Starting Materials: Indole derivatives and butanoic acid.
Reaction Conditions: The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of D-65476 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification and Packaging: The compound is purified and packaged under inert gas to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
D-65476 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert D-65476 into reduced forms.
Substitution: The indole rings in D-65476 can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of D-65476 .
Scientific Research Applications
D-65476 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of phosphorylation and dephosphorylation processes.
Biology: Investigated for its role in inhibiting platelet-derived growth factor receptor tyrosine kinase and Fms-like tyrosine kinase 3.
Medicine: Explored for its potential in treating diseases such as leukemia by inhibiting the proliferation of TEL-Flt3-transfected cells.
Industry: Utilized in the development of new therapeutic agents and as a research tool in drug discovery
Mechanism of Action
D-65476 exerts its effects by inhibiting the activity of platelet-derived growth factor receptor tyrosine kinase and Fms-like tyrosine kinase 3. It competes with ATP for binding to the active site of these kinases, thereby preventing their phosphorylation and subsequent activation. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in certain cell types .
Comparison with Similar Compounds
Similar Compounds
PDGFR Tyrosine Kinase Inhibitor I: Another inhibitor of platelet-derived growth factor receptor tyrosine kinase with similar properties.
Flt3 Inhibitor: Compounds such as D-64406 that inhibit Fms-like tyrosine kinase 3
Uniqueness
D-65476 is unique due to its high selectivity and potency as an inhibitor of both platelet-derived growth factor receptor tyrosine kinase and Fms-like tyrosine kinase 3. Its ability to sensitize cells to radiation-induced apoptosis and inhibit the proliferation of TEL-Flt3-transfected cells makes it a valuable tool in scientific research .
Properties
IUPAC Name |
[2-(1H-indole-2-carbonyl)-1H-indol-5-yl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-2-5-20(24)26-15-8-9-17-14(10-15)12-19(23-17)21(25)18-11-13-6-3-4-7-16(13)22-18/h3-4,6-12,22-23H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDUJGOCEPWCNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


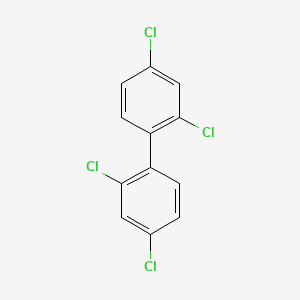
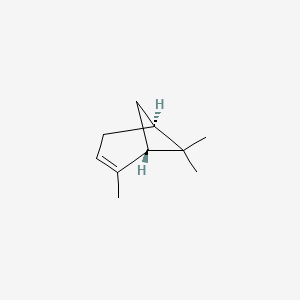
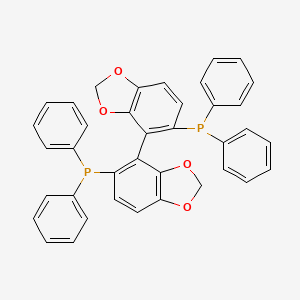
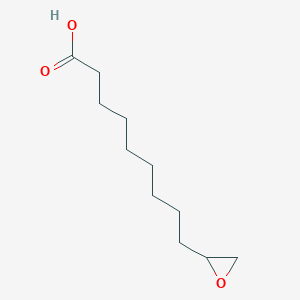
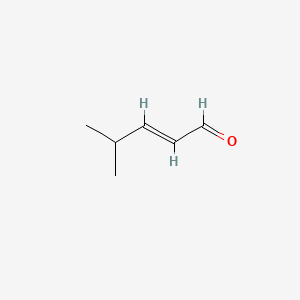
![5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3422190.png)
